molecular formula C18H17FN4O2S B2781974 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea CAS No. 1058175-61-3

1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea

Cat. No.: B2781974
CAS No.: 1058175-61-3
M. Wt: 372.42
InChI Key: YLJIUZFJGIRVFL-UHFFFAOYSA-N
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Description

1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a pyridazinone core, a fluorophenyl group, a thiophene ring, and a urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a substitution reaction.

    Attachment of the Propyl Chain: This can be done via alkylation reactions.

    Incorporation of the Thiophene Ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the Urea Moiety: This can be achieved by reacting the intermediate with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxides or sulfones.

Scientific Research Applications

1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea
  • 1-(3-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea
  • 1-(3-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea

Uniqueness

The uniqueness of 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea lies in the presence of the fluorophenyl group, which can influence its biological activity, chemical reactivity, and physical properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its target.

Properties

IUPAC Name

1-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-14-6-4-13(5-7-14)15-8-9-17(24)23(22-15)11-2-10-20-18(25)21-16-3-1-12-26-16/h1,3-9,12H,2,10-11H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJIUZFJGIRVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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